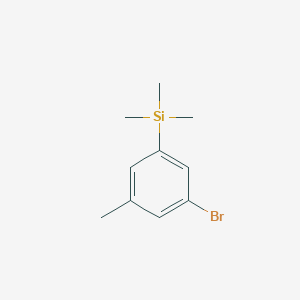
(3-Bromo-5-methylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15BrSi. It is a derivative of trimethylsilane, where the phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)trimethylsilane typically involves the bromination of 5-methylphenyltrimethylsilane. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: (3-Bromo-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases (e.g., potassium carbonate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted phenyltrimethylsilanes.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: 5-Methylphenyltrimethylsilane.
科学的研究の応用
Chemistry: (3-Bromo-5-methylphenyl)trimethylsilane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of biaryl compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs, particularly those targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings.
作用機序
The mechanism of action of (3-Bromo-5-methylphenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the 3-position is highly reactive and can be easily substituted by nucleophiles. The trimethylsilyl group provides stability to the molecule and facilitates its participation in cross-coupling reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the phenyl ring.
類似化合物との比較
(3-Bromophenyl)trimethylsilane: Similar structure but lacks the methyl group at the 5-position.
(3-Bromo-5-methoxyphenyl)trimethylsilane: Similar structure but has a methoxy group instead of a methyl group.
(3-Bromo-4-methylphenyl)trimethylsilane: Similar structure but the methyl group is at the 4-position.
Uniqueness: (3-Bromo-5-methylphenyl)trimethylsilane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern influences its reactivity and makes it suitable for specific synthetic applications. The presence of the trimethylsilyl group enhances its stability and reactivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
特性
分子式 |
C10H15BrSi |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
(3-bromo-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15BrSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3 |
InChIキー |
HNSSADBVEDYJPS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
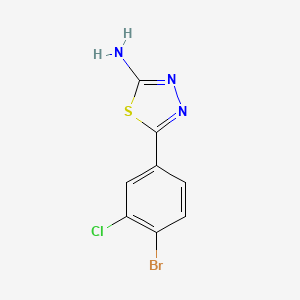
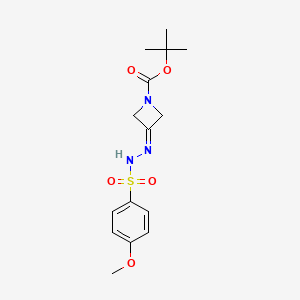
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)


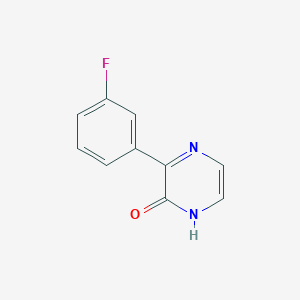

![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
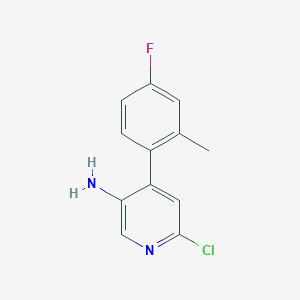
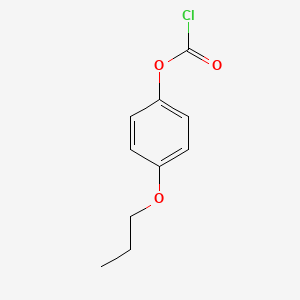
![1-[2-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13701098.png)
